Canthine

Descripción

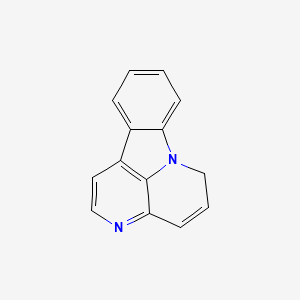

Structure

3D Structure

Propiedades

Número CAS |

206-68-8 |

|---|---|

Fórmula molecular |

C14H10N2 |

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene |

InChI |

InChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2 |

Clave InChI |

VYQRBKCKQCRYEE-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC2=NC=CC3=C2N1C4=CC=CC=C34 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Canthine-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthine-6-one, a prominent member of the β-carboline class of alkaloids, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound-6-one from its natural sources. It details the seminal discovery and outlines various experimental protocols for its extraction, purification, and quantification. Furthermore, this guide summarizes key quantitative data and visualizes the intricate signaling pathways modulated by this potent bioactive compound.

Discovery

The journey of this compound-6-one began in 1952 with its first isolation from the bark of the Australian rainforest tree, Pentaceras australis Hook. f., a member of the Rutaceae family.[1] This pioneering work laid the foundation for subsequent investigations into the chemical and biological properties of this alkaloid. The initial study reported a total alkaloid yield varying from approximately 0.2% in the branch bark to about 1% in the root bark.[1]

Natural Sources

Following its initial discovery, this compound-6-one and its derivatives have been isolated from a variety of plant species, primarily within the Simaroubaceae and Rutaceae families. Notable plant sources include:

-

Brucea javanica [5]

-

Zanthoxylum chiloperone

Experimental Protocols for Isolation

The isolation of this compound-6-one from natural sources typically involves a series of extraction and chromatographic steps. Below are detailed methodologies from published research.

General Protocol for Extraction of Total Alkaloids from Picrasma quassioides[6]

-

Extraction: Dried and pulverized stems of P. quassioides (1 kg) are refluxed twice with 10 L of 85% ethanol (B145695) for 2 hours.

-

Concentration: The combined extracts are concentrated to dryness using a rotary evaporator under reduced pressure.

-

Acid-Base Extraction:

-

The residue is resuspended in 2 L of water and the pH is adjusted to 1–2 with hydrochloric acid.

-

Acid-insoluble materials are removed by filtration.

-

The aqueous solution is then adjusted to pH 7–8 with concentrated ammonia.

-

The alkaline solution is extracted twice with equal volumes of dichloromethane (B109758) to yield the total alkaloid extract.

-

Isolation of this compound-6-one from Ailanthus altissima

A study on the stem bark of Ailanthus altissima led to the isolation of this compound-6-one alongside other compounds.[2][3] The process involved flash column chromatographic fractionation of the plant extract.[3]

Production from Cell Suspension Cultures of Brucea javanica

Cell suspension cultures of Brucea javanica have been shown to be a viable source for this compound-6-one production.[5] The major alkaloids produced include this compound-6-one, 11-hydroxycanthin-6-one, 5-methoxycanthin-6-one, and 11-methoxycanthin-6-one.[5]

Quantitative Data

The yield and purity of isolated this compound-6-one can vary significantly depending on the source and the isolation method employed.

| Natural Source | Plant Part/Method | Yield | Purity | Reference |

| Pentaceras australis | Root Bark | ~1% (total alkaloids) | Not specified | [1] |

| Pentaceras australis | Branch Bark | ~0.2% (total alkaloids) | Not specified | [1] |

| Picrasma quassioides | Dried Stems (1 kg) | 172.7 mg | 97.7% | [6] |

| Brucea javanica | Cell Suspension Culture | >2.0 mg/g (dry weight) | Not specified | [5] |

| Brucea javanica | Cell Suspension Culture | 26.72 mg/g (dry cell) | Not specified | [9] |

Signaling Pathways Modulated by this compound-6-one

This compound-6-one exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Overview of Affected Pathways

This compound-6-one and its derivatives have been shown to suppress the production of pro-inflammatory cytokines by targeting the activation of various signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway [2][6]

-

JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Signaling Pathway [6]

-

MAPK (Mitogen-activated protein kinase) Signaling Pathway [2][6]

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) Signaling Pathway [6]

The inhibitory role of this compound-6-one in the PI3K-Akt pathway may occur concurrently with the inhibition of other inflammatory pathways.[6]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound-6-one and the signaling pathways it influences.

References

- 1. connectsci.au [connectsci.au]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Natural Sources of Canthine Alkaloids in the Simaroubaceae Family

For Researchers, Scientists, and Drug Development Professionals

The Simaroubaceae family, often referred to as the "quassia" or "bitterwood" family, encompasses a diverse range of trees and shrubs known for their rich phytochemical profiles.[1][2] Among the various secondary metabolites produced, canthine alkaloids, a class of β-carboline alkaloids, have garnered significant scientific interest due to their wide array of biological activities, including antiviral, cytotoxic, antiparasitic, and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound alkaloids within the Simaroubaceae family, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and visual workflows to aid in research and development.

Natural Sources of this compound Alkaloids

Several genera within the Simaroubaceae family have been identified as prominent sources of this compound alkaloids. Notable among these are Ailanthus, Brucea, Eurycoma, and Simarouba. The alkaloids are typically isolated from various plant parts, including the stem bark, root bark, and leaves.[1][2]

Key Species and Isolated Alkaloids:

-

Ailanthus altissima (Tree of Heaven): The stem and root barks of this species are known to contain canthin-6-one (B41653), 1-methoxycanthin-6-one, and other derivatives.[3][4][5][6] A new compound, (R)-5-(1-hydroxyethyl)-canthine-6-one, was also isolated from its stem barks.[4][7]

-

Brucea javanica (Java Brucea): This medicinal plant produces canthin-6-one, 11-hydroxycanthin-6-one, 5-methoxycanthin-6-one, and 11-methoxycanthin-6-one.[8] Its roots have been found to contain a variety of indole (B1671886) alkaloids, including canthin-6-one and its derivatives.[9]

-

Eurycoma longifolia and Eurycoma harmandiana : The roots of these plants are well-known sources of canthin-6-one alkaloids, including 9-methoxycanthin-6-one (B140682) and 9-hydroxycanthin-6-one.[10] Phytochemical investigations have also led to the isolation of new derivatives like 4,9-dimethoxycanthin-6-one (B3027296) and 10-hydroxy-11-methoxycanthin-6-one from E. longifolia stems.[11]

-

Simarouba glauca (Paradise Tree): The leaves of this tree have been shown to contain various alkaloids.[12][13][14] GC-MS analysis identified the indole alkaloid 2-methoxy-6H-indolo [3,2,1-de][1][15] naphthyridin-6-one in its leaf extract.[14]

Quantitative Data on this compound Alkaloid Content

The concentration of this compound alkaloids can vary significantly depending on the plant species, the part of the plant used, and the cultivation method (wild vs. cell culture). The following tables summarize the available quantitative data.

Table 1: this compound Alkaloid Content in Ailanthus altissima and Brucea javanica

| Plant Species | Plant Part / Culture | Alkaloid(s) | Yield / Content | Reference |

| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.38% of dry weight | [3] |

| Ailanthus altissima | Cell Suspension | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.27% of dry weight | [3] |

| Brucea javanica | Cell Suspension | Canthin-6-one | 26.72 mg/g dried cell weight | [16] |

Table 2: this compound Alkaloid Content in Eurycoma Species

| Plant Species | Plant Part / Culture | Alkaloid(s) | Yield / Content (mg/g dry weight) | Reference |

| Eurycoma longifolia | Roots | Total canthin-6-one alkaloids | 0.01 - 0.75 | [15][17] |

| Eurycoma longifolia | Roots (Ethanolic Extract) | Total canthin-6-one alkaloids | 1.50 ± 0.04 | [10] |

| Eurycoma harmandiana | Roots | Total canthin-6-one alkaloids | 0.12 - 1.80 | [15][17] |

| Eurycoma harmandiana | Roots (Ethanolic Extract) | Total canthin-6-one alkaloids | 2.12 ± 0.03 | [10] |

| Eurycoma harmandiana | In vitro Root Culture | Total canthin-6-one alkaloids | 3.48 ± 0.08 | [10] |

Experimental Protocols

The extraction, isolation, and characterization of this compound alkaloids involve a series of standard and advanced phytochemical techniques.

Extraction Methodologies

Solvent extraction is the most common initial step to separate crude alkaloids from the plant matrix.[18] The choice of solvent is critical and is based on the polarity of the target compounds.[18]

Protocol: Soxhlet Extraction of Alkaloids from Simarouba glauca Leaves

-

Plant Material Preparation: Shade-dried leaves of S. glauca are powdered to a fine consistency.

-

Extraction: 50 g of the powdered leaf material is placed in a thimble and extracted with 500 mL of methanol (B129727) using a Soxhlet apparatus.

-

Duration: The extraction is carried out for 24 hours.

-

Solvent Removal: The methanol solvent is removed from the extract under reduced pressure using a rotary vacuum evaporator.

-

Storage: The resulting crude extract is stored in a sterile, pre-weighed, screw-capped container at 4°C for further analysis.[12]

Isolation and Purification Protocols

Following extraction, various chromatographic techniques are employed to isolate and purify individual alkaloids from the crude extract.

Protocol: Isolation of Canthinone Alkaloids from Ailanthus altissima

-

Initial Extraction: Dried and powdered stem barks of A. altissima are extracted with methanol. The solvent is then evaporated to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

-

Column Chromatography (CC): The CH₂Cl₂-soluble fraction is subjected to silica (B1680970) gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of solvents, for example, a mixture of CH₂Cl₂ and acetone, with increasing polarity (e.g., from 4:1 to 1:1, v/v).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Subfractions containing target compounds are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure alkaloids.[3][7]

Protocol: Isolation of Indole Alkaloids from Brucea javanica using CPC

-

Method: Centrifugal Partition Chromatography (CPC) is an effective liquid-liquid chromatography technique for separating complex mixtures.

-

Application: This method was successfully used to isolate six major indole alkaloids from the roots of B. javanica.

-

Outcome: The isolated compounds included canthin-6-one, 5-methoxycanthin-6-one, canthin-6-one-N-oxide, and others, which were then available for structural elucidation.[9]

Analytical and Structural Elucidation Methods

Once purified, the identity and structure of the alkaloids are confirmed using various analytical and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a validated method for the simultaneous quantitative determination of canthin-6-one alkaloids and other bioactive compounds in Eurycoma species.[15][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution LC-MS is used for the chemical profiling and annotation of constituents in crude extracts, as demonstrated with Brucea javanica root extract.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify volatile and semi-volatile compounds in extracts, such as the phytochemicals in Simarouba glauca leaves.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, a suite of NMR experiments is conducted, including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC. These provide detailed information about the carbon-hydrogen framework and connectivity within the molecule.[5][9]

Visualized Workflows

To better illustrate the process of obtaining and identifying this compound alkaloids, the following diagrams outline the key experimental and logical steps.

Caption: General workflow for extraction, isolation, and analysis of this compound alkaloids.

While the biosynthetic pathways for xanthine (B1682287) alkaloids like caffeine (B1668208) are well-documented, the specific pathways for this compound alkaloid biosynthesis in Simaroubaceae are less detailed in the provided literature. The formation of the β-carboline skeleton of this compound alkaloids is understood to originate from tryptophan. The logical relationship for its proposed biogenesis is outlined below.

Caption: Proposed biogenetic origin of the this compound alkaloid skeleton from tryptophan.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. An Exploration of Phytochemicals from Simaroubaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle | MDPI [mdpi.com]

- 7. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of canthin-6-one alkaloids by cell suspension cultures of Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Data on LC-MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phytojournal.com [phytojournal.com]

- 13. researchgate.net [researchgate.net]

- 14. phytojournal.com [phytojournal.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC-UV-Based Simultaneous Determination of Canthin-6-One Alkaloids, Quassinoids, and Scopoletin: The Active Ingredients in Eurycoma Longifolia Jack and Eurycoma Harmandiana Pierre, and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Canthine-6-one from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthine-6-one, a β-carboline alkaloid, exhibits a wide range of pharmacological activities, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound-6-one, commencing from the primary precursor, L-tryptophan. The pathway involves a series of enzymatic conversions, including decarboxylation, oxidation, and cyclization reactions, to form the characteristic tetracyclic this compound-6-one scaffold. This document details the key intermediates, the enzymes likely involved, and presents relevant quantitative data. Furthermore, it provides detailed experimental protocols for key analytical and biochemical procedures and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams.

The Biosynthetic Pathway of this compound-6-one

The biosynthesis of this compound-6-one from L-tryptophan has been primarily elucidated through feeding experiments with radiolabeled precursors in cell cultures of Ailanthus altissima (the tree of heaven).[1] The pathway proceeds through several key intermediates, as outlined below.

Key Intermediates

The established intermediates in the biosynthetic route from tryptophan to this compound-6-one are:

-

L-Tryptophan: The primary amino acid precursor.

-

Tryptamine (B22526): Formed by the decarboxylation of tryptophan.

-

β-Carboline-1-propionic acid: A key tricyclic intermediate.

-

Dihydro-β-carboline-1-propionic acid: A proposed intermediate preceding β-carboline-1-propionic acid.[1]

Enzymatic Conversions

While not all enzymes in the this compound-6-one biosynthetic pathway have been isolated and characterized from a this compound-6-one-producing organism, the following enzymatic steps are proposed based on known biochemical transformations:

-

Decarboxylation of L-Tryptophan: The initial committed step is the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.

-

Oxidative Deamination and Cyclization: Tryptamine then undergoes a series of reactions, likely initiated by a Monoamine Oxidase (MAO) , leading to an aldehyde intermediate. This intermediate then undergoes a Pictet-Spengler-type condensation to form the β-carboline scaffold.

-

Formation of β-Carboline-1-propionic acid: The exact sequence of events is still under investigation, but it is proposed that tryptamine is converted to β-carboline-1-propionic acid, possibly via dihydro-β-carboline-1-propionic acid.[1]

-

Final Oxidative Cyclization: The final steps involve the oxidative cyclization of the propionic acid side chain to form the fourth ring (D-ring) of the this compound-6-one structure. This is likely catalyzed by one or more Cytochrome P450 monooxygenases (CYPs) , which are known to be involved in the late-stage tailoring of alkaloid biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of this compound-6-one is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. The following tables summarize available data on product yields and the kinetic properties of a homologous key enzyme.

| Plant Source | Culture Type | This compound-6-one Yield (% dry weight) | 1-Methoxythis compound-6-one Yield (% dry weight) | Combined Yield (% dry weight) | Reference |

| Ailanthus altissima | Callus | - | - | 1.38 | [2] |

| Ailanthus altissima | Cell Suspension | - | - | 1.27 | [2] |

Table 1: Yield of this compound-6-one Alkaloids in Ailanthus altissima Cell Cultures.

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Tryptophan Decarboxylase | Oryza sativa (recombinant) | L-Tryptophan | 0.69 | Not Reported | Not Reported | Not Reported | [3] |

Table 2: Kinetic Properties of a Homologous Tryptophan Decarboxylase. (Note: Data is from a related plant species as specific data from a this compound-6-one producer is not available).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-6-one biosynthesis.

Protocol for Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is adapted for the spectrophotometric assay of TDC activity in plant extracts.

Materials:

-

Plant tissue (e.g., cell suspension cultures)

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, 1% (w/v) PVPP

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 0.1 mM Pyridoxal 5'-phosphate (PLP)

-

Substrate: 10 mM L-Tryptophan solution

-

Stopping Reagent: 1 M HCl

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant material and grind to a fine powder in liquid nitrogen.

-

Resuspend the powder in ice-cold Extraction Buffer (1:3 w/v).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of Reaction Buffer and 100 µL of crude enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 10 mM L-tryptophan.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Measure the absorbance of the resulting tryptamine at 280 nm. A standard curve of tryptamine should be prepared to quantify the product.

-

Protocol for HPLC-DAD Analysis of this compound-6-one and Intermediates

This protocol provides a general method for the separation and quantification of this compound-6-one and its precursors.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Methanol (B129727) for sample extraction

-

Standards of L-tryptophan, tryptamine, and this compound-6-one

Procedure:

-

Sample Preparation:

-

Extract lyophilized plant material or cell cultures with methanol (1:10 w/v) by sonication for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: DAD at 254 nm, 280 nm, and 365 nm (for this compound-6-one).

-

-

Quantification:

-

Create calibration curves for each standard by injecting known concentrations.

-

Quantify the compounds in the samples by comparing their peak areas to the calibration curves.

-

Conclusion

The biosynthesis of this compound-6-one from L-tryptophan represents a fascinating example of alkaloid metabolism in plants. While the general pathway has been outlined, further research is required to fully characterize the enzymes involved, particularly those responsible for the later cyclization and oxidation steps. The protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate this pathway in more detail, with the ultimate goal of harnessing its potential for the production of valuable pharmaceuticals. The application of modern analytical and molecular biology techniques will undoubtedly shed more light on the intricate regulatory mechanisms governing the biosynthesis of this important class of alkaloids.

References

- 1. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on Ailanthus altissima cell suspension cultures. The effect of basal media on growth and alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloid biosynthesis: metabolism and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Canthine Alkaloids: A Technical Guide to Their Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthine alkaloids, a class of β-carboline derivatives, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound alkaloids, with a primary focus on the representative compound, canthin-6-one (B41653). Detailed experimental protocols for the isolation, purification, and characterization of these alkaloids are presented. Furthermore, this guide elucidates the molecular mechanisms underlying their biological effects, including their influence on critical signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. All quantitative data are summarized in structured tables for ease of reference, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

The physicochemical properties of this compound alkaloids are crucial for their isolation, characterization, and potential pharmaceutical development. Canthin-6-one is the most extensively studied member of this class.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of canthin-6-one and some of its derivatives.

Table 1: Physical Properties of Canthin-6-one

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| Melting Point | 161-161.5 °C | [1][2] |

| Boiling Point | 346.5 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Appearance | Pale yellow solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Table 2: Spectroscopic Data for Canthin-6-one

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.80 (d, J = 5.08 Hz, 1H), 8.64 (d, J = 8.20 Hz, 1H), 8.08 (d, J = 7.72 Hz, 1H), 8.00 (d, J = 9.80 Hz, 1H), 7.93 (d, J = 4.96 Hz, 1H), 7.68 (ddd, J = 8.20, 7.24, 1.20 Hz, 1H), 7.50 (td, J = 7.84, 1.08 Hz, 1H), 6.96 (d, J = 9.76 Hz, 1H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 159.7, 146.0, 139.8, 139.6, 136.4, 132.2, 131.0, 130.4, 129.1, 125.8, 124.5, 122.8, 117.4, 116.5 | [3] |

| Mass Spectrometry (MS) | m/z 243.0 [M + Na]⁺ (calcd for C₁₄H₈N₂O, 220.06) | [3] |

Experimental Protocols

Isolation and Purification of Canthinone Alkaloids from Picrasma quassioides

This protocol is adapted from a method for the efficient separation and purification of canthinone and β-carboline alkaloids.[2][4]

2.1.1. Extraction of Total Alkaloids

-

Dry and pulverize the stems of Picrasma quassioides (1 kg).

-

Extract the powdered plant material twice with 10 L of 85% ethanol (B145695) by refluxing for 2 hours for each extraction.

-

Combine the extracts and concentrate to dryness using a rotary evaporator under reduced pressure.

-

Resuspend the resulting residue in 2 L of water and adjust the pH to 1-2 with hydrochloric acid.

-

Filter the solution to remove acid-insoluble materials.

-

Adjust the pH of the aqueous solution to 7-8 with concentrated ammonia.

-

Extract the alkaline solution twice with equal volumes of dichloromethane (B109758). The dichloromethane fractions contain the total alkaloids.

2.1.2. Purification by Mass-Spectrometry-Directed Autopurification System

-

The crude alkaloid extract is subjected to a mass-spectrometry-directed autopurification system for separation and purification.

-

This system allows for the one-step isolation of multiple alkaloids with high purity.

-

The specific parameters of the system (e.g., column type, mobile phase gradient, and mass spectrometer settings) should be optimized for the desired canthinone alkaloids.

References

- 1. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Canthine-6-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of canthine-6-one and its derivatives, a class of β-carboline alkaloids with significant therapeutic potential. This document details the characteristic spectral data obtained through various analytical techniques, outlines standardized experimental protocols, and visualizes key biological signaling pathways modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound-6-one-based therapeutic agents.

Introduction to this compound-6-one and its Derivatives

This compound-6-one is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Simaroubaceae and Rutaceae families.[1][2] This scaffold and its derivatives have garnered considerable attention in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][3][4] The planar tetracyclic ring system of this compound-6-one provides a unique chemical architecture for drug design and development, with various derivatives being synthesized to enhance efficacy and selectivity. Spectroscopic analysis is a cornerstone in the structural elucidation and characterization of these novel derivatives, providing critical data for understanding their structure-activity relationships.

Spectroscopic Data of this compound-6-one Derivatives

The following tables summarize the key spectroscopic data for this compound-6-one and several of its derivatives, compiled from various research publications. This data provides a reference for the identification and characterization of these compounds.

Table 1: UV-Visible Spectroscopic Data

| Compound | Solvent | λmax (nm) | Reference(s) |

| Canthin-6-one | Methanol (B129727) | 227, 296, 356, 376 | [5] |

| 9-Methoxycanthin-6-one | Not Specified | [6] | |

| 1-Hydroxycanthin-6-one | Methanol | Not Specified | [5] |

| Huberine (1,2-Dimethoxy-canthin-6-one) | Methanol | 227, 296, 356, 376 | [5] |

Table 2: Infrared (IR) Spectroscopic Data

| Compound | Sample Preparation | Key Absorptions (cm⁻¹) | Characteristic Functional Groups | Reference(s) |

| Canthin-6-one | Not Specified | 1660 | C=O (Amide) | [1] |

| Huberine (1,2-Dimethoxy-canthin-6-one) | KBr | 1664, 1630, 1598 | C=O (Amide), C=C (Aromatic) | [5] |

| 8-Hydroxy-9-methoxycanthin-6-one | Not Specified | Not Specified | Not Specified |

Table 3: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference(s) |

| Canthin-6-one | CDCl₃ | 8.78 (d, J=5.0), 8.50 (d, J=8.9), 7.98 (d, J=9.8), 7.89 (d, J=5.0), 7.51 (d, J=2.5), 7.22 (dd, J=9.0, 2.5), 6.95 (d, J=9.8) | [7] |

| 2-(2-(diethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 9.40 (s, 1H), 8.75 (m, 1H), 8.39–8.47 (m, 1H), 8.16 (d, J=9.8, 1H), 7.68 (m, 1H), 7.59 (m, 1H), 7.30 (m, 1H), 6.67 (d, J=9.8, 1H), 3.89 (s, 3H), 3.66 (m, 2H), 2.72 (m, 2H) | [3] |

| 2-((2-(dimethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 8.77 (s, 1H), 8.49 (d, J=8.2, 2H), 8.24 (d, J=7.5, 1H), 8.05 (d, J=9.8, 1H), 7.71 (m, 1H), 7.55 (m, 1H), 6.98 (d, J=9.8, 1H), 3.63 (m, 2H), 3.28 (m, 6H), 2.65 (m, 2H), 2.56 (m, 4H) | [3] |

Table 4: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |

| Canthin-6-one | CDCl₃ | 159.3, 158.0, 145.6, 139.2, 136.3, 133.9, 132.5, 130.5, 129.2, 125.7, 118.1, 118.1, 116.5, 106.6 | [7] |

| 2-(2-(diethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 164.0, 159.4, 147.2, 139.7, 133.3, 131.5, 131.1, 130.3, 126.3, 124.8, 124.7, 124.5, 116.8, 116.3, 56.4, 45.7, 40.0 | [3] |

| 2-((2-(dimethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 161.3, 159.4, 151.1, 141.2, 139.5, 135.8, 130.4, 129.7, 126.8, 124.3, 124.1, 121.4, 119.5, 115.2, 105.2, 57.3, 53.2, 46.6 | [3] |

| 8-Hydroxy-9-methoxycanthin-6-one | CDCl₃ | Not specified in search results | [8] |

Table 5: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference(s) |

| Canthin-6-one | ESI | 221.07 | [7] |

| 2-(2-(diethylamino)ethyl)amino)-canthin-6-one | ESI | 349.1649 | [3] |

| 2-((2-(dimethylamino)ethyl)amino)-canthin-6-one | ESI | 390.1929 | [3] |

| Huberine (1,2-Dimethoxy-canthin-6-one) | ESI-TOF | 281.0926 | [5] |

Experimental Protocols

This section provides generalized experimental protocols for the spectroscopic analysis of this compound-6-one derivatives. These protocols are based on standard laboratory practices and the specific details found in the cited literature.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of the compound, which is characteristic of its electronic transitions.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of the this compound-6-one derivative in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to obtain a stock solution of known concentration (typically in the range of 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Calibrate the instrument with a blank solution (the solvent used for sample preparation).

-

Record the UV-Vis spectrum of each diluted sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the this compound-6-one derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound-6-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

Measurement:

-

¹H NMR: Acquire the proton NMR spectrum. Analyze the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to determine the number and connectivity of protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish correlations between protons and carbons, confirming the complete structural assignment.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

-

Measurement:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions to gain further structural information.

-

Biological Signaling Pathways

This compound-6-one derivatives have been shown to exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Several studies have demonstrated that this compound-6-one and its derivatives possess potent anti-inflammatory properties.[1][2] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound-6-one derivatives.

Anticancer Activity via Induction of Apoptosis

The anticancer activity of this compound-6-one derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3][4][6] This process involves a cascade of molecular events that lead to the controlled dismantling of the cell.

Caption: Induction of apoptosis by this compound-6-one derivatives in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound-6-one derivatives, from sample acquisition to data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound-6-one derivatives.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound-6-one derivatives, encompassing key data, experimental protocols, and insights into their mechanisms of action. The presented information underscores the importance of a multi-faceted spectroscopic approach for the unambiguous characterization of these promising therapeutic agents. As research in this field continues to evolve, the application of these analytical techniques will remain paramount in the discovery and development of novel this compound-6-one-based drugs for a range of diseases.

References

- 1. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

Elucidation of Canthine-6-one N-oxide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of canthine-6-one N-oxide, a naturally occurring β-carboline alkaloid. This document details the key spectroscopic data and experimental protocols that have been instrumental in confirming its molecular structure.

Spectroscopic Data Analysis

The structural confirmation of this compound-6-one N-oxide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound-6-one N-oxide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.86 | d | 5.2 |

| H-2 | 7.78 | t | 7.5 |

| H-4 | 8.25 | d | 7.8 |

| H-5 | 7.95 | d | 5.2 |

| H-8 | 8.18 | d | 7.8 |

| H-9 | 7.52 | t | 7.5 |

| H-10 | 7.72 | t | 7.8 |

| H-11 | 8.81 | d | 7.5 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound-6-one N-oxide

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 139.2 |

| C-2 | 122.5 |

| C-4 | 129.8 |

| C-5 | 117.4 |

| C-6 | 158.4 |

| C-6a | 141.2 |

| C-7a | 121.8 |

| C-8 | 121.3 |

| C-9 | 129.4 |

| C-10 | 124.7 |

| C-11 | 131.5 |

| C-11a | 145.1 |

| C-12a | 130.6 |

| C-12b | 136.8 |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound-6-one N-oxide

| Technique | Ionization Mode | [M]+ (m/z) | Key Fragment Ions (m/z) |

| EIMS | 70 eV | 236 | 220, 192, 164 |

Table 4: Infrared and Ultraviolet-Visible Spectroscopic Data for this compound-6-one N-oxide

| Spectroscopy | Medium | Absorption Maxima |

| IR | KBr | 1660, 1610, 1250 cm⁻¹ |

| UV-Vis | MeOH | 254, 282, 365 nm |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above, based on established scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer at an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The resulting mass spectrum provided the molecular ion peak and characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, revealing characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a spectrophotometer using methanol (B129727) (MeOH) as the solvent. The absorption spectrum was scanned over a wavelength range of 200-800 nm to determine the absorption maxima.

Structure Elucidation Workflow

The logical process for the elucidation of the this compound-6-one N-oxide structure is outlined in the following diagram.

Caption: Workflow for the structural elucidation of this compound-6-one N-oxide.

Unlocking the Therapeutic Potential of the Oceans: A Technical Guide to Identifying Novel Canthine Alkaloids from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification of novel canthine alkaloids from marine sponges. Marine sponges, particularly of the genus Hyrtios, have emerged as a promising source of these structurally unique and biologically active compounds. This document outlines the experimental protocols for their isolation and characterization, presents quantitative data in a clear, tabular format, and visualizes the intricate workflows and potential mechanisms of action.

Introduction to this compound Alkaloids from Marine Sponges

Marine sponges are prolific producers of a vast array of secondary metabolites, with alkaloids being one of the most significant classes.[1] Among these, this compound alkaloids, a subclass of β-carboline alkaloids, have garnered considerable interest due to their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[2] Notably, sponges of the genus Hyrtios have been identified as a key source of novel this compound-6-one derivatives, such as hyrtimomine D and E.[3][4] This guide focuses on the practical aspects of isolating and identifying these promising therapeutic leads.

Experimental Protocols

The successful isolation and identification of novel this compound alkaloids from marine sponges require a systematic and multi-step approach. The following protocols are a composite of established methodologies for the extraction and purification of alkaloids from marine invertebrates.

Sample Collection and Preparation

-

Collection: Marine sponges of the genus Hyrtios are collected by SCUBA diving from their natural habitat.

-

Preservation: Immediately after collection, the sponge samples are frozen at -20°C to prevent the degradation of bioactive compounds.

-

Preparation: The frozen sponge material is thawed and cut into smaller pieces to maximize the surface area for efficient solvent extraction.

Extraction of Crude Alkaloid Mixture

-

Initial Solvent Extraction: The sponge material (e.g., 1 kg wet weight) is submerged in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature and allowed to stand for 24 hours with occasional agitation. This process is repeated three times to ensure the exhaustive extraction of polar and semi-polar compounds, including alkaloids.[3][5][6]

-

Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning for Alkaloid Enrichment

-

Liquid-Liquid Partitioning: The crude extract is resuspended in a mixture of methanol/water and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

-

Further Partitioning: The aqueous methanol layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to extract the alkaloids.[7][8] The organic layer, now enriched with alkaloids, is collected.

-

Final Concentration: The alkaloid-rich organic fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Purification of Novel this compound Alkaloids

-

Size-Exclusion Chromatography: The crude alkaloid mixture is first subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size and is effective in removing high molecular weight impurities.[7]

-

Silica (B1680970) Gel Column Chromatography: Fractions from the Sephadex column are further purified by silica gel column chromatography. A step-gradient of increasing solvent polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to elute the compounds.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual this compound alkaloids is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution system, typically with acetonitrile (B52724) and water (often with a small percentage of a modifier like trifluoroacetic acid), is employed to obtain pure compounds.[7]

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the purified alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of the novel compounds.[7]

Quantitative Data on Novel this compound Alkaloids

The following tables summarize the quantitative data for novel this compound alkaloids isolated from marine sponges of the genus Hyrtios.

Table 1: Novel this compound Alkaloids Isolated from Hyrtios Sponges

| Compound Name | Sponge Source | Molecular Formula | Reference |

| Hyrtimomine D | Hyrtios sp. | C₂₅H₂₂N₅O₂⁺ | [3][4] |

| Hyrtimomine E | Hyrtios sp. | C₂₅H₂₂N₅O₃⁺ | [3][4] |

Table 2: Biological Activity of Novel this compound Alkaloids from Hyrtios Sponges

| Compound Name | Bioactivity Assay | Cell Line / Organism | IC₅₀ / MIC (µg/mL) | Reference |

| Hyrtimomine D | Antifungal | Candida albicans | 4 | [9] |

| Antifungal | Cryptococcus neoformans | 4 | [9] | |

| Antibacterial | Staphylococcus aureus | 4 | [9] | |

| Hyrtimomine E | Antifungal | Candida albicans | 8 | [9] |

| Antifungal | Cryptococcus neoformans | 8 | [9] |

Note: Based on the comprehensive literature search, the specific compounds this compound-4-carboxylic acid and 1-amino-canthine-6-one have not yet been reported as isolated from marine sponges.

Visualizing the Path to Discovery and Action

Experimental Workflow

The following diagram illustrates the general workflow for the identification of novel this compound alkaloids from marine sponges.

References

- 1. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Initial Screening of Canthine Alkaloids for Biological Activity

Introduction: Canthine alkaloids are a class of naturally occurring β-carboline alkaloids characterized by an additional D-ring.[1] First isolated in 1952, these compounds are primarily found in plants from the Simaroubaceae and Rutaceae families.[1][2] this compound alkaloids and their derivatives have garnered significant interest from medicinal chemists and drug development professionals due to their broad spectrum of promising biological activities.[3][4] These activities include, but are not limited to, antimicrobial, anti-inflammatory, cytotoxic, antiparasitic, and antiviral effects.[5] The initial screening for these biological activities is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development. This guide provides an in-depth overview of the core methodologies, data interpretation, and key molecular pathways involved in the preliminary evaluation of this compound alkaloids.

Primary Biological Activities and Screening Targets

The diverse biological profile of this compound alkaloids necessitates a multi-assay approach for initial screening. The most commonly investigated activities are detailed below.

Antimicrobial Activity

This compound-6-one and its derivatives have demonstrated notable antibacterial and antifungal properties.[4] They have shown efficacy against various pathogens, including multidrug-resistant and methicillin-resistant strains of Staphylococcus aureus (MRSA) and fast-growing Mycobacterium species.[3]

Table 1: Antibacterial Activity of this compound Alkaloids

| Compound/Extract | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Canthin-6-one (B41653) Alkaloids | Mycobacterium species | 8–82 µg/mL | [3] |

| Canthin-6-one Alkaloids | Multidrug-resistant S. aureus | 8–64 µg/mL | [3] |

| Canthin-6-one Alkaloids | Methicillin-resistant S. aureus | 8–64 µg/mL | [3] |

| C-ring-truncated canthin-6-one | Ralstonia solanacearum | 2 µg/mL | [4] |

| 10-hydroxycanthin-6-one (B1198173) | Bacillus cereus | 15.62 µg/mL |[6] |

Table 2: Antifungal Activity of this compound Alkaloids

| Compound/Extract | Target Organism | Activity Metric (% Inhibition @ 50 µg/mL) | Reference |

|---|---|---|---|

| Canthin-6-one (1) | Candida albicans | 95.7% | [4] |

| Canthin-6-one (1) | Cryptococcus neoformans | 96.9% | [4] |

| Canthin-6-ones (1, 2, 4, 7) | C. neoformans | >70% | [4] |

| 10-hydroxycanthin-6-one | Fusarium graminearum | 74.5% | [6] |

| 10-hydroxycanthin-6-one | Fusarium solani | 57.9% |[6] |

Anti-inflammatory Activity

Several this compound alkaloids effectively suppress inflammatory responses.[7] Their mechanisms often involve the downregulation of key pro-inflammatory mediators and signaling pathways in immune cells like macrophages.[8]

Table 3: Anti-inflammatory Activity of this compound Alkaloids

| Compound | Assay/Model | Activity Metric (IC₅₀ / ED₅₀) | Reference |

|---|---|---|---|

| This compound Alkaloids (1-5) | LPS-induced NO production (RAW 264.7 cells) | IC₅₀ = 7.73–15.09 µM | [6] |

| 5-methoxycanthin-6-one | Rat paw edema | ED₅₀ = 60.84 mg/Kg | [9] |

| Canthin-6-one | Rat paw edema | ED₅₀ = 96.64 mg/Kg | [9] |

| Alkaloidal Extract | DPPH Radical Scavenging | IC₅₀ = 23.12 µg/mL | [9] |

| 5-methoxycanthin-6-one | DPPH Radical Scavenging | IC₅₀ = 27.62 µg/mL | [9] |

| Canthin-6-one | DPPH Radical Scavenging | IC₅₀ = 33.60 µg/mL |[9] |

Cytotoxic (Antitumor) Activity

The potential of this compound alkaloids as antitumor agents has been extensively investigated. They exhibit cytotoxic effects against a range of cancer cell lines, with some compounds showing strong anti-proliferative activity at low concentrations.[7][10]

Table 4: Cytotoxic Activity of this compound Alkaloids

| Compound | Target Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Canthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [10] |

| 1-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [10] |

| 5-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [10] |

| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL |[10] |

Experimental Protocols for Initial Screening

Detailed methodologies are crucial for reproducible and reliable screening results. The following sections outline standard protocols for assessing the primary biological activities of this compound alkaloids.

Caption: General workflow for screening this compound alkaloids.

Protocol 1: Antimicrobial Susceptibility Testing (Micro-dilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the this compound alkaloid in a suitable solvent (e.g., DMSO).

-

Culture the target bacteria (e.g., S. aureus) or fungi (e.g., C. albicans) in appropriate broth overnight. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microplate.

-

Add 100 µL of the stock alkaloid solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). An indicator dye like resazurin (B115843) can be used for clearer results.

-

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the this compound alkaloid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS only.

-

-

NO Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

-

Protocol 3: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding:

-

Seed a human cancer cell line (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[7]

-

-

Treatment:

-

Treat the cells with a range of concentrations of the this compound alkaloid for 24-48 hours. Include a vehicle control (solvent only).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

Key Signaling Pathways in Anti-inflammatory Activity

Studies have shown that the anti-inflammatory effects of this compound alkaloids, particularly canthin-6-one, are mediated through the downregulation of critical inflammatory signaling pathways.[8]

Caption: Canthin-6-one inhibits NF-κB and Akt pathways.

In LPS-stimulated macrophages, canthin-6-one has been shown to:

-

Inhibit NF-κB Activation: It prevents the phosphorylation of the inhibitor kappa B (IκB), which normally keeps the Nuclear Factor kappa B (NF-κB) transcription factor sequestered in the cytoplasm.[8] By blocking IκB phosphorylation, NF-κB cannot translocate to the nucleus to activate the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines (TNF-α, MCP-1).[8]

-

Reduce Akt Phosphorylation: Canthin-6-one, but not some of its derivatives, markedly reduces the phosphorylation of Akt, a key protein in a parallel pro-inflammatory signaling cascade.[8] This dual inhibition of both the NF-κB and Akt pathways contributes to its potent anti-inflammatory activity.[8]

Conclusion

This compound alkaloids represent a structurally interesting and biologically potent class of natural products. The initial screening phase is paramount for identifying the most promising candidates for drug development. A systematic approach employing a battery of standardized in vitro assays—including antimicrobial, anti-inflammatory, and cytotoxic evaluations—provides the foundational data required for hit-to-lead progression. The quantitative data from these assays, when coupled with an understanding of the underlying molecular mechanisms, such as the inhibition of the NF-κB and Akt pathways, allows researchers to make informed decisions. The broad activity spectrum and low toxicity profile of many this compound alkaloids underscore their potential to be developed into new therapeutic agents for a wide range of diseases.[3][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity of Canthine-6-one on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthine-6-one, a β-carboline alkaloid found in various plants, has demonstrated significant antiproliferative and cytotoxic effects against a range of cancer cell lines.[1][2] These application notes provide a summary of its in vitro cytotoxicity, details of its mechanism of action, and standardized protocols for assessing its efficacy in a laboratory setting. The primary mode of action for this compound-6-one appears to be the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis.[1][2]

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic activity of this compound-6-one is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values for this compound-6-one across various human cancer cell lines.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HT29 | Colon Carcinoma | 7.6 - 10.7 | [1] |

| H1975 | Lung Adenocarcinoma | 7.6 - 10.7 | [1] |

| A549 | Lung Carcinoma | 7.6 - 10.7 | [1] |

| MCF-7 | Breast Adenocarcinoma | 7.6 - 10.7 | [1] |

| PC-3 | Prostate Cancer | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |

| Jurkat | T-cell Leukemia | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |

| HeLa | Cervical Cancer | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |

| C6 | Rat Glioma | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |

| NIH-3T3 | Mouse Embryonic Fibroblasts | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |

Experimental Protocols

A detailed methodology for determining the in vitro cytotoxicity of this compound-6-one using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below.

Materials and Reagents:

-

This compound-6-one

-

Human cancer cell lines (e.g., HT29, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cancer cells from a sub-confluent culture flask using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound-6-one in DMSO.

-

Perform serial dilutions of the this compound-6-one stock solution in complete medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound-6-one. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow:

References

- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Canthine-6-one Demonstrates Potent Anti-inflammatory Activity in LPS-Stimulated Macrophages

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The natural alkaloid canthine-6-one has been identified as a significant inhibitor of the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages. Research highlights its potential as a therapeutic agent for inflammatory diseases by demonstrating its ability to suppress the production of key pro-inflammatory mediators. These effects are attributed to the modulation of critical signaling pathways, including NF-κB and MAPK. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of this compound-6-one.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like LPS, a component of Gram-negative bacteria, results in the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound-6-one, a β-carboline alkaloid found in various plant species, has emerged as a promising anti-inflammatory agent. This document outlines its mechanism of action and provides standardized protocols to evaluate its efficacy.

Data Presentation

The anti-inflammatory effects of this compound-6-one and its derivatives have been quantified in LPS-stimulated macrophage models. The following tables summarize the dose-dependent inhibition of various pro-inflammatory markers by a representative this compound-6-one derivative, methyl this compound-6-one-2-carboxylate.[1]

Table 1: Inhibition of Pro-inflammatory Cytokine Secretion by a this compound-6-one Derivative in LPS-Stimulated Macrophages

| Concentration (µM) | Inhibition of IL-6 Secretion (%) | Inhibition of TNF-α Secretion (%) |

| 5 | 25.3 ± 3.1 | 21.8 ± 2.5 |

| 10 | 48.7 ± 4.2 | 45.1 ± 3.9 |

| 20 | 75.1 ± 6.5 | 71.3 ± 5.8 |

| 40 | 89.2 ± 7.8 | 85.6 ± 7.1 |

Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without treatment. Data is representative of findings for this compound-6-one derivatives.[1]

Table 2: Inhibition of NO and COX-2 Production by a this compound-6-one Derivative in LPS-Stimulated Macrophages

| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of COX-2 Protein Expression (%) |

| 5 | 18.9 ± 2.2 | 22.4 ± 2.8 |

| 10 | 41.5 ± 3.7 | 46.8 ± 4.1 |

| 20 | 69.8 ± 5.9 | 73.1 ± 6.2 |

| 40 | 85.3 ± 7.3 | 88.9 ± 7.5 |

Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without treatment. NO production is indirectly measured by nitrite (B80452) levels in the culture supernatant. COX-2 expression is determined by Western blot analysis. Data is representative of findings for this compound-6-one derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound-6-one's anti-inflammatory activity.

Protocol 1: Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound-6-one (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effect of this compound-6-one on macrophages.

-

Procedure:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Purpose: To quantify the production of NO by measuring its stable metabolite, nitrite, in the culture supernatant.

-

Procedure:

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Protocol 4: Cytokine Quantification (ELISA)

-

Purpose: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding cell culture supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate cytokine concentrations based on the standard curve.

-

Protocol 5: Western Blot Analysis for Signaling Pathways

-

Purpose: To investigate the effect of this compound-6-one on the activation of signaling pathways like NF-κB and MAPK.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, p38, ERK, JNK).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Pathways and Workflows

To further elucidate the experimental design and the molecular mechanisms of this compound-6-one, the following diagrams are provided.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound-6-one.

Caption: Signaling pathways inhibited by this compound-6-one in LPS-stimulated macrophages.

Conclusion